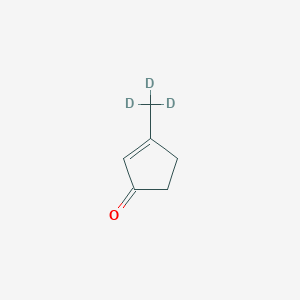
3-Methyl-2-cyclopenten-1-one-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-cyclopenten-1-one-d3 is a deuterated analog of 3-Methyl-2-cyclopenten-1-one. It is a stable isotope-labeled compound, often used in scientific research for tracing and quantification purposes. The compound is known for its applications in various fields, including chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-cyclopenten-1-one-d3 typically involves the deuteration of 3-Methyl-2-cyclopenten-1-one. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the molecular structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium gas and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-Methyl-2-cyclopenten-1-one-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are commonly employed
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopentenones
科学的研究の応用
3-Methyl-2-cyclopenten-1-one-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of fragrances and flavoring agents
作用機序
The mechanism of action of 3-Methyl-2-cyclopenten-1-one-d3 involves its incorporation into molecular structures, allowing researchers to trace and quantify its presence in various systems. The deuterium atoms in the compound provide a distinct mass difference, making it easily detectable using mass spectrometry. This property is particularly useful in studying metabolic pathways and drug interactions .
類似化合物との比較
Similar Compounds
3-Methyl-2-cyclopenten-1-one: The non-deuterated analog, used in similar applications but without the isotope labeling.
2-Cyclopenten-1-one: A related compound with a similar structure but lacking the methyl group.
3-Methoxy-2-cyclopenten-1-one: Another analog with a methoxy group instead of a methyl group
Uniqueness
3-Methyl-2-cyclopenten-1-one-d3 is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantification studies. This property makes it particularly valuable in research applications where precise measurement and tracking are essential .
特性
分子式 |
C6H8O |
|---|---|
分子量 |
99.15 g/mol |
IUPAC名 |
3-(trideuteriomethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C6H8O/c1-5-2-3-6(7)4-5/h4H,2-3H2,1H3/i1D3 |
InChIキー |
CHCCBPDEADMNCI-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=CC(=O)CC1 |
正規SMILES |
CC1=CC(=O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















